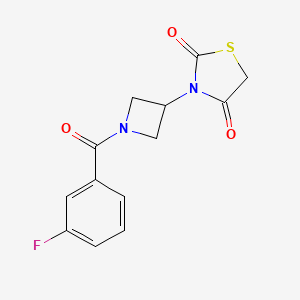
3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidinediones, including “3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione”, can be synthesized through various methods . One common method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives . This method is environmentally friendly due to the utilization of these solvents that act as both solvents and catalysts .Applications De Recherche Scientifique
Anticancer Properties
A series of compounds including thiazolidin-2,4-dione derivatives have demonstrated notable anticancer activities. For instance, specific derivatives have been synthesized and tested against various cancer cell lines, including breast cancer (MCF-7) and human lung carcinoma (A549), revealing potent inhibitory effects on cancer cell proliferation. The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell growth and replication, such as topoisomerase-I, indicating a promising avenue for therapeutic applications in oncology (Kumar & Sharma, 2022); (Hussein et al., 2020).
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-dione and azetidinone derivatives have also shown significant antimicrobial and antifungal activities against a range of pathogenic microorganisms. The activity spectrum covers both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans. These findings suggest the potential of these compounds as the basis for developing new antimicrobial agents, particularly against multidrug-resistant strains (Alhameed et al., 2019); (Mistry & Desai, 2006).
Antidiabetic and Antihyperlipidemic Activities
Certain thiazolidinedione derivatives have been investigated for their antidiabetic and antihyperlipidemic effects. These compounds have been shown to significantly lower blood glucose and triglyceride levels in animal models, comparable to existing medications like pioglitazone. This indicates their potential as therapeutic agents for managing diabetes and associated metabolic disorders (Shrivastava et al., 2016).
Antibacterial Activity
Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against a variety of bacterial strains. These studies suggest the potential of these compounds in addressing the growing issue of antibiotic resistance by providing a new class of antibacterial agents with unique mechanisms of action (Trotsko et al., 2018).
Orientations Futures
The future directions for the study of “3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione” could involve further exploration of its potential pharmacological activities and the development of more efficient and environmentally friendly synthesis methods . Additionally, the design of next-generation drug candidates based on this compound could be a focus of research .
Mécanisme D'action
Target of Action
The primary targets of 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione are the PPAR-γ receptors and cytoplasmic Mur ligases . The PPAR-γ receptors are involved in the regulation of insulin resistance, while the Mur ligases play a crucial role in the biosynthesis of bacterial cell walls .
Mode of Action
This compound interacts with its targets in the following ways:
- The compound improves insulin resistance by activating these receptors . The compound exhibits antimicrobial action by inhibiting these enzymes .
Biochemical Pathways
The compound affects the following biochemical pathways:
- By activating PPAR-γ receptors, the compound enhances insulin sensitivity, thereby affecting this pathway . By inhibiting Mur ligases, the compound disrupts the synthesis of bacterial cell walls, affecting the survival and growth of bacteria .
Pharmacokinetics
The compound is mentioned as a research compound, suggesting that it may have been designed with optimal ADME properties for bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include:
Propriétés
IUPAC Name |
3-[1-(3-fluorobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-9-3-1-2-8(4-9)12(18)15-5-10(6-15)16-11(17)7-20-13(16)19/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBHUHAJFGUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

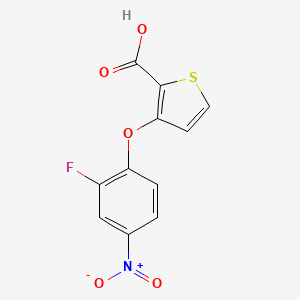
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)
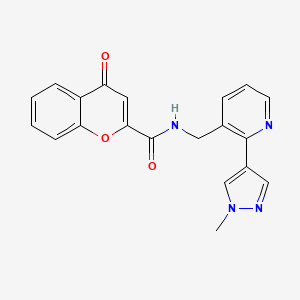
![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

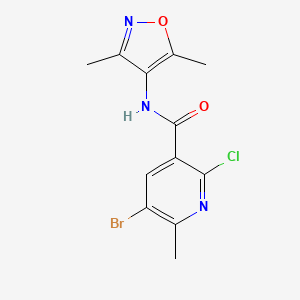
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
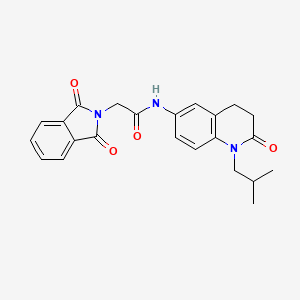
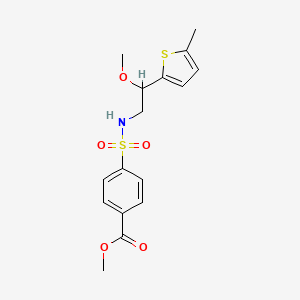

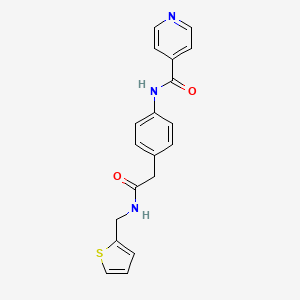
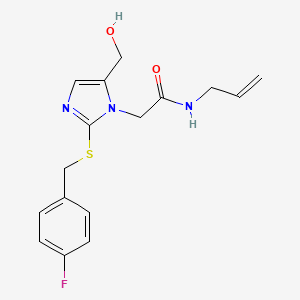
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
